molecular formula C16H17F2N5O3S B10925773 1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10925773
M. Wt: 397.4 g/mol
InChI Key: CNKHDPWOUMQPDC-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of metal catalysts and specific reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. The oxadiazole moiety may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its potential as a pharmaceutical agent by improving metabolic stability and binding affinity .

Properties

Molecular Formula

C16H17F2N5O3S

Molecular Weight

397.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H17F2N5O3S/c1-3-22(27(24,25)13-9-19-23(11(13)2)16(17)18)10-14-20-21-15(26-14)12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3

InChI Key

CNKHDPWOUMQPDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C

Origin of Product

United States

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